(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
Overview
Description
(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a boronic acid derivative featuring a brominated indole core with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Protection of Indole Nitrogen: The brominated indole is then protected by introducing a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Boronic Acid Formation: The protected brominated indole undergoes a lithiation reaction using n-butyllithium, followed by treatment with trimethyl borate to form the boronic acid derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo various substitution reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with different boronic acids or esters to form new carbon-carbon bonds.
Oxidation and Reduction: The indole core can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Protection and Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can then be further functionalized.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene) are commonly used.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products:
Cross-Coupling Products: Various biaryl compounds are formed through Suzuki-Miyaura cross-coupling reactions.
Deprotected Amines: Removal of the Boc group yields the corresponding amine derivatives.
Scientific Research Applications
(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is explored for its potential in developing new pharmaceuticals, especially those targeting specific biological pathways.
Industry: The compound’s reactivity makes it valuable in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid largely depends on its application. In cross-coupling reactions, the boronic acid moiety participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes. The Boc group serves as a protecting group, ensuring selective reactions at other sites of the molecule.
Comparison with Similar Compounds
(5-Bromo-1H-indol-2-yl)boronic acid: Lacks the Boc protecting group, making it more reactive but less selective in certain reactions.
(5-Bromo-1-(methoxycarbonyl)-1H-indol-2-yl)boronic acid: Features a methoxycarbonyl group instead of a Boc group, offering different reactivity and protection properties.
(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)boronic acid: Similar structure but with the boronic acid moiety at a different position, affecting its reactivity and applications.
Uniqueness: (5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is unique due to the presence of both the bromine atom and the Boc protecting group, which together provide a balance of reactivity and selectivity, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
[5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYTXZMVOGZESQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383344 | |
Record name | [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475102-13-7 | |
Record name | [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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